N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQOAWOCSOHASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine . The final step involves the cyclopropanation of the intermediate with phenylmagnesium bromide to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
Amide groups in cyclopropanecarboxamides undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or carboxylate salts. For example:
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Acidic hydrolysis : The amide bond cleaves to form a carboxylic acid and an amine.
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Basic hydrolysis : The reaction produces a carboxylate salt and an amine derivative.
This reaction is critical for modifying the compound’s pharmacological profile or synthesizing related analogs.
Amidation and Amide Formation
Cyclopropanecarboxamides can participate in amidation reactions , where the amide group reacts with alternative amines or nucleophiles. This process may involve:
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Substitution of the amide nitrogen : Replacement of the existing amine group (e.g., 3,4-difluorophenyl) with another nucleophile, altering biological activity.
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Formation of new amides : Reaction with aliphatic or aromatic amines to generate structurally diverse derivatives .
Nucleophilic Substitution
The cyclopropane ring and substituents (e.g., phenyl, difluorophenyl) may undergo nucleophilic substitution under specific conditions:
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Amine substitution : The amide nitrogen could serve as a leaving group, enabling replacement with other functional groups .
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Cross-coupling : Halogenated substituents (if present) might participate in palladium-catalyzed coupling reactions, as observed in analogous cyclopropane derivatives .
Cross-Coupling Reactions
Cross-coupling reactions, such as those mediated by palladium catalysts (e.g., Pd(dppf)₂Cl₂), are feasible for halogenated cyclopropane derivatives. These reactions enable:
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Formation of diaryl ethers or biaryl compounds : Through coupling with aryl alcohols or boronic acids .
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Substitution of phenoxy groups : Replacing phenyl rings with alternative aromatic systems under basic conditions .
Key Observations and Challenges
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Structural stability : The cyclopropane ring’s strain may influence reaction pathways, particularly in substitution or coupling reactions.
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Regioselectivity : Substituent placement (e.g., phenyl vs. difluorophenyl) could direct reactivity in nucleophilic or electrophilic substitutions .
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Functional group compatibility : Fluorine atoms in the difluorophenyl group may enhance stability or direct reactivity in cross-coupling .
Scientific Research Applications
Pharmacological Applications
1. GPCR Modulation
The compound has been identified as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical for various neurological functions. Research indicates that N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide can enhance the activity of these receptors at specific concentrations, making it a candidate for treating conditions such as Alzheimer's disease and other cognitive disorders .
2. Anticancer Properties
In vitro studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, it has been tested against breast cancer cell lines, demonstrating selective cytotoxicity .
3. Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is crucial .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Studies have systematically varied substituents on the cyclopropane core to assess their impact on receptor binding affinity and selectivity.
Case Studies
Case Study 1: Nicotinic Receptor Modulation
In a study examining the effects of this compound on nAChRs, researchers found that the compound significantly increased receptor activation in neuronal cultures. This suggests potential applications in enhancing cognitive function in neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound revealed that it inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways. This positions this compound as a promising candidate for further development in oncology .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs highlight key differences in substituents, synthesis, and properties:
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Features a methoxyphenoxy substituent instead of a phenyl group at position 2 and an N,N-diethylamide group.
- Synthesis: Prepared via procedure B with 78% yield and a high diastereomeric ratio (23:1) using 4-methoxyphenol .
- Key Differences: The ether linkage (methoxyphenoxy) increases molecular flexibility compared to the rigid phenyl group in the target compound. The diethylamide group may reduce polarity, affecting solubility.
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
- Structure : Contains a tetrahydrofuran ring and 3-chlorophenyl substituent.
- Key Differences : Chlorine (electron-withdrawing) vs. fluorine substituents alter electronic properties. The tetrahydrofuran ring introduces hydrogen-bonding capability absent in the target compound.
N-(3,4-Difluorophenyl)-3-Methoxy-2-Thiophenecarboxamide
- Structure : Replaces the cyclopropane-phenyl group with a methoxy-thiophene ring.
- Properties :
- Key Differences : Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and alter solubility compared to the cyclopropane-phenyl system.
Table 1. Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects : Fluorine atoms improve metabolic stability and electronegativity over chlorine or methoxy groups, which may enhance bioavailability .
- Structural Insights : Cyclopropane’s strain and phenyl rigidity could favor strong target binding compared to flexible ether-linked analogs .
Notes on Data Limitations
- Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence. Predictions are based on structural analogs.
- Applications are inferred from agrochemical analogs (e.g., cyprofuram), but further validation is required .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide?
Answer:
The compound can be synthesized via carbodiimide-mediated coupling. A representative method involves reacting diphenylacetic acid derivatives with 3,4-difluoroaniline in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine as a base. Post-reaction, the product is extracted, washed, and crystallized from a methylene chloride/N,N-dimethylformamide (1:1 v/v) mixture . This method ensures high purity and yield, critical for subsequent structural characterization.
Advanced: How can crystallographic techniques resolve conformational ambiguities in the compound’s structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL ( ) is essential. For example, disorder in fluorine atom positions (observed in similar difluorophenyl derivatives) can be modeled using split-site occupancy refinement. Dihedral angles between the cyclopropane ring, phenyl groups, and amide moiety provide insights into steric and electronic effects. Hydrogen-bonding networks (e.g., N–H···O and C–H···π interactions) stabilize the crystal lattice and can be visualized using ORTEP-3 ( ) .
Experimental Design: What solvent systems optimize crystal growth for X-ray studies?
Answer:
Slow evaporation of a 1:1 v/v methylene chloride/DMF mixture is effective, as demonstrated in analogous acetamide derivatives. This solvent combination balances polarity and volatility, promoting nucleation while minimizing lattice defects. Temperature control (e.g., 273 K during synthesis) further enhances crystal quality .
Data Contradiction Analysis: How should researchers address discrepancies in crystallographic refinement?
Answer:
Disordered atoms (e.g., fluorine in the difluorophenyl group) require careful modeling with partial occupancy parameters. In cases of high R-factor values, validate refinement using cross-validation methods (e.g., Free R-factor) and check for overfitting. Tools in the WinGX suite ( ) integrate SHELX programs for robust error analysis .
Advanced: What computational tools predict the compound’s bioactive conformation?
Answer:
Density Functional Theory (DFT) calculations can align the crystal structure’s dihedral angles (e.g., ~9.8° between the amide group and difluorophenyl ring) with energy-minimized conformers. This approach identifies bioactive conformations relevant to targets like Notch1, where cyclopropane derivatives show inhibitory potential ( ) .
Basic: How to confirm molecular identity post-synthesis?
Answer:
Combine spectroscopic and crystallographic methods:
- Mass Spectrometry (MS): Compare experimental m/z with theoretical molecular weight (e.g., 307.29 g/mol for a related difluorophenylacetamide; ).
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR shifts for cyclopropane protons (~δ 1.5–2.5 ppm) and fluorine atoms.
- SCXRD: Validate bond lengths/angles against published data (e.g., C–F: ~1.35 Å; C–N: ~1.33 Å) .
Advanced: What role do non-covalent interactions play in stabilizing the crystal structure?
Answer:
Intermolecular N–H···O hydrogen bonds form chains along crystallographic axes, while C–H···π interactions between phenyl rings (centroid distances ~3.5–4.0 Å) enhance lattice stability. These interactions are critical for packing efficiency and can be quantified using Platon or Mercury software .
Methodological: How to handle hygroscopicity or degradation during storage?
Answer:
Store crystals under inert atmosphere (argon) at 253 K. For hygroscopic samples, use paraffin-oil coating during SCXRD data collection. Monitor purity via High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient .
Structure-Activity Relationship (SAR): How does the cyclopropane ring influence bioactivity?
Answer:
The cyclopropane’s strain (~27 kcal/mol) enhances binding affinity to rigid enzyme pockets (e.g., γ-secretase in Notch1 signaling). Substituent positioning (e.g., 3,4-difluorophenyl vs. 4-fluorophenyl) modulates lipophilicity (clogP) and metabolic stability, as seen in related therapeutic candidates ( ) .
Advanced: What strategies improve refinement accuracy for low-resolution data?
Answer:
Apply twin refinement (e.g., SHELXL TWIN commands) for twinned crystals. Use restraints for geometrically similar bonds/angles and incorporate Hirshfeld surface analysis to validate intermolecular contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
